Ascorbate

説明

See also: Ascorbic Acid (conjugate).

特性

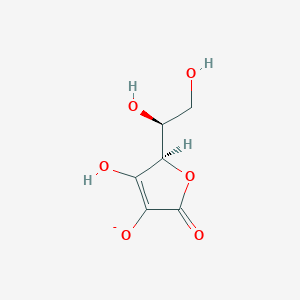

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/p-1/t2-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBSHSKHKDKBQ-JLAZNSOCSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O6- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318636 | |

| Record name | Ascorbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299-36-5 | |

| Record name | Ascorbate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Ascorbic acid, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ascorbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ascorbate mechanism of action in neurons

An In-depth Technical Guide on the Core Mechanisms of Action of Ascorbate in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbic acid, or vitamin C, is a critical water-soluble antioxidant and enzymatic cofactor highly concentrated within the central nervous system (CNS).[1][2] Far from being a simple vitamin, this compound plays a multifaceted and vital role in neuronal function, acting as a potent neuromodulator, a key player in neurotransmitter synthesis, and a crucial protector against oxidative stress.[1][3][4] The brain maintains homeostatically high levels of this compound, even in times of systemic deficiency, underscoring its importance for neurological health.[1][5] This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in neurons, presenting key data, experimental methodologies, and visual representations of the underlying signaling pathways.

This compound Transport and Homeostasis in the CNS

The high concentration of this compound in the brain is maintained through sophisticated transport and recycling systems involving both neurons and glial cells.[3][6]

Transport into the Brain and Neurons

This compound enters the brain from the bloodstream primarily via the choroid plexus into the cerebrospinal fluid (CSF).[3][7][8] This process is mediated by the Sodium-Dependent Vitamin C Transporter 2 (SVCT2), which actively transports this compound against its concentration gradient.[1][3][7] From the CSF and interstitial fluid, neurons also utilize SVCT2 to accumulate high intracellular concentrations of this compound, reaching millimolar levels.[3][7][9] An alternative pathway involves the uptake of the oxidized form of this compound, dehydroascorbic acid (DHA), by glucose transporters (GLUTs), primarily GLUT1 and GLUT3.[3][7] Once inside the neuron, DHA is rapidly reduced back to this compound.[1][3]

The Astrocyte-Neuron this compound Recycling System

Astrocytes play a crucial role in recycling this compound. Neurons release DHA into the extracellular space, which is then taken up by astrocytes via GLUTs.[4][6] Astrocytes reduce DHA back to this compound, which can then be released and taken up by neurons, completing the recycling loop.[4] This intercellular trafficking ensures a continuous supply of this compound to neurons, which have a high metabolic rate and are particularly vulnerable to oxidative stress.[4]

Caption: this compound transport and recycling in the central nervous system.

Quantitative Data on this compound Concentrations

| Compartment | This compound Concentration | Reference |

| Plasma | 30-60 µM | [8] |

| Cerebrospinal Fluid (CSF) | 200-400 µM | [3][8][10] |

| Neurons | 1-10 mM | [7][8] |

| Glial Cells | ~0.9 mM | [7] |

This compound as a Neuromodulator

This compound is increasingly recognized as a significant neuromodulator, influencing the activity of several key neurotransmitter systems.[1][3]

Glutamatergic System

This compound has a complex relationship with the glutamatergic system. It is released from neurons and glia in response to glutamate (B1630785) uptake, a process known as glutamate-ascorbate heteroexchange.[2][3][5][11] This release of this compound into the extracellular space is thought to be a neuroprotective mechanism, shielding neurons from glutamate-induced excitotoxicity.[3][12][13] this compound can modulate the N-methyl-D-aspartate (NMDA) receptor, potentially through redox changes at the receptor itself, thereby reducing excessive calcium influx and subsequent neuronal damage.[3]

References

- 1. Vitamin C function in the brain: vital role of the this compound transporter SVCT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ascorbic acid in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin C Function in the Brain: Vital Role of the this compound Transporter (SVCT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound regulation and its neuroprotective role in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin C Transporters, Recycling and the Bystander Effect in the Nervous System: SVCT2 versus Gluts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin C transport and its role in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of this compound Transporters in Brain Cortical Capillary Endothelial Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound transport by primary cultured neurons and its role in neuronal function and protection against excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A High-Throughput Screening Assay of this compound in Brain Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. From Interferant Anion to Neuromodulator: this compound Oxidizes its Way to Respectability - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Biochemical Pathways Involving Ascorbate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbic acid, or vitamin C, is a vital water-soluble vitamin that plays a multifaceted role in numerous physiological processes. Beyond its well-known antioxidant properties, ascorbate is an essential cofactor for a large family of dioxygenase enzymes that are critical for a wide range of biochemical reactions. This technical guide provides a comprehensive overview of the core biochemical pathways involving this compound, with a focus on its enzymatic functions and antioxidant mechanisms. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in studies related to this compound and its therapeutic potential.

This compound as an Enzymatic Cofactor for Dioxygenases

This compound is a crucial cofactor for the Fe(II)/2-oxoglutarate-dependent dioxygenase superfamily of enzymes, which catalyze the hydroxylation of various substrates.[1] In these reactions, this compound does not directly participate in the hydroxylation but is required to reduce the iron center of the enzyme from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state, thereby regenerating the enzyme for subsequent catalytic cycles.[2]

Collagen Synthesis

The synthesis of stable collagen, the most abundant protein in mammals, is critically dependent on this compound. This compound is a cofactor for two key enzymes in this pathway: prolyl hydroxylase and lysyl hydroxylase.[3]

-

Prolyl Hydroxylase: This enzyme catalyzes the hydroxylation of proline residues within procollagen (B1174764) chains to form hydroxyproline (B1673980). This modification is essential for the formation of the stable triple-helical structure of collagen.[4]

-

Lysyl Hydroxylase: This enzyme hydroxylates lysine (B10760008) residues in procollagen to form hydroxylysine. These hydroxylysine residues serve as attachment sites for carbohydrate moieties and are involved in the formation of collagen cross-links, which provide tensile strength to tissues.[5]

In the absence of this compound, the hydroxylation of proline and lysine is impaired, leading to the production of unstable procollagen that is not efficiently secreted and is rapidly degraded within the cell. This results in the connective tissue defects characteristic of scurvy.[6]

Carnitine Biosynthesis

Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation and energy production. This compound is a cofactor for two dioxygenases in the carnitine biosynthesis pathway:

-

ε-N-trimethyllysine hydroxylase (TMLH): This enzyme catalyzes the first step in carnitine biosynthesis, the hydroxylation of trimethyllysine to hydroxytrimethyllysine.

-

γ-butyrobetaine hydroxylase (BBOX): This enzyme catalyzes the final step, the hydroxylation of γ-butyrobetaine to carnitine.[7]

A deficiency in this compound can lead to decreased carnitine synthesis, which may contribute to the fatigue and weakness observed in scurvy.

Neurotransmitter Synthesis

This compound is required for the activity of dopamine (B1211576) β-monooxygenase, a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine, a key neurotransmitter in the sympathetic nervous system and the brain.[8] this compound acts as an electron donor to reduce the active site copper from Cu²⁺ to Cu⁺.

Epigenetic Regulation

Recent research has highlighted a critical role for this compound in epigenetic regulation through its interaction with the Ten-Eleven Translocation (TET) family of enzymes. TET enzymes are 2-oxoglutarate and Fe(II)-dependent dioxygenases that catalyze the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[9] These modifications are key steps in the process of active DNA demethylation, which plays a crucial role in gene expression regulation. This compound enhances the activity of TET enzymes, likely by reducing the Fe³⁺ at the catalytic center back to Fe²⁺.[10][11]

This compound as an Antioxidant

This compound is a potent water-soluble antioxidant that protects against oxidative damage by scavenging a wide variety of reactive oxygen species (ROS), including superoxide, hydroxyl radicals, and singlet oxygen. It can also regenerate other antioxidants, such as α-tocopherol (vitamin E), from their radical forms.

Direct Scavenging of Reactive Oxygen Species

This compound readily donates electrons to neutralize free radicals, becoming oxidized to the ascorbyl radical in the process. The ascorbyl radical is a relatively stable and non-reactive species that can be converted back to this compound or further oxidized to dehydrothis compound.

Regeneration of Other Antioxidants

This compound plays a crucial role in the antioxidant network by regenerating α-tocopherol. When α-tocopherol scavenges a lipid peroxyl radical in a cell membrane, it is converted to the α-tocopheroxyl radical. This compound, present in the aqueous phase, can donate an electron to the α-tocopheroxyl radical at the membrane surface, thereby regenerating the active form of vitamin E.

Quantitative Data

The following tables summarize key quantitative data for several this compound-dependent enzymes. These values can vary depending on the specific experimental conditions.

| Enzyme | Substrate(s) for this compound Km | Km for this compound (mM) | Vmax (units) | Optimal pH | Optimal Temp (°C) | Source(s) |

| Prolyl 4-Hydroxylase | Procollagen | ~0.3-0.5 | Varies | 7.0-7.8 | 37 | [12] |

| Lysyl Hydroxylase | Procollagen | ~0.1-0.4 | Varies | 7.2-7.8 | 37 | [13] |

| Dopamine β-monooxygenase | Dopamine | 0.05-0.10 (high affinity site), >10 (low affinity site) | Varies | 5.0-6.0 | 37 | [14] |

| γ-Butyrobetaine Hydroxylase | γ-Butyrobetaine | Varies | Varies | ~7.0 | 37 | [15] |

| TET1 (catalytic domain) | 5-methylcytosine | Varies with Fe²⁺ concentration | Varies | ~8.0 | 37 | [16] |

| Antioxidant | TEAC Value (ABTS Assay) |

| Ascorbic Acid | 1.05 |

| Trolox | 1.00 |

| Gallic Acid | 2.01 |

| Quercetin | 4.70 |

| Epicatechin | 2.75 |

Note: TEAC (Trolox Equivalent Antioxidant Capacity) values can vary depending on the specific assay conditions.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound's biochemical functions.

Prolyl 4-Hydroxylase Activity Assay (Radioactive Method)

This assay measures the hydroxylation of proline in a procollagen substrate by monitoring the release of tritium (B154650) from [³H]proline-labeled substrate.

Materials:

-

Partially purified prolyl 4-hydroxylase

-

[³H]proline-labeled procollagen substrate

-

This compound

-

α-ketoglutarate

-

FeSO₄

-

Catalase

-

Tris-HCl buffer (pH 7.8)

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, prolyl 4-hydroxylase, [³H]proline-labeled procollagen substrate, α-ketoglutarate, FeSO₄, and catalase.

-

Initiate the reaction by adding this compound.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).

-

Stop the reaction by adding an equal volume of cold TCA.

-

Centrifuge to precipitate the protein.

-

Transfer the supernatant to a new tube and distill to separate the released ³H₂O.

-

Measure the radioactivity of the distilled ³H₂O using a scintillation counter.

-

Calculate the enzyme activity based on the amount of ³H₂O formed per unit time.[18][19]

Dopamine β-Monooxygenase Activity Assay (Spectrophotometric Method)

This continuous spectrophotometric assay measures the oxidation of a chromogenic electron donor, N,N-dimethyl-1,4-phenylenediamine (DMPD), which serves as a surrogate for this compound.

Materials:

-

Purified dopamine β-monooxygenase

-

Dopamine

-

N,N-dimethyl-1,4-phenylenediamine (DMPD)

-

Catalase

-

Fumarate

-

Sodium acetate (B1210297) buffer (pH 5.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing sodium acetate buffer, catalase, fumarate, and DMPD.

-

Add dopamine to the mixture.

-

Initiate the reaction by adding dopamine β-monooxygenase.

-

Immediately monitor the increase in absorbance at 515 nm, which corresponds to the formation of the DMPD cation radical.

-

Calculate the enzyme activity from the initial rate of absorbance change.[20]

TET Enzyme Activity Assay (Dot Blot Assay)

This assay qualitatively or semi-quantitatively measures the generation of 5-hydroxymethylcytosine (5hmC) in DNA by TET enzymes.

Materials:

-

Nuclear extracts or purified TET enzyme

-

Methylated DNA substrate

-

This compound

-

α-ketoglutarate

-

FeSO₄

-

Reaction buffer

-

Nitrocellulose membrane

-

Anti-5hmC antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Incubate the nuclear extract or purified TET enzyme with the methylated DNA substrate in the presence of this compound, α-ketoglutarate, and FeSO₄.

-

Spot the DNA onto a nitrocellulose membrane.

-

Crosslink the DNA to the membrane (e.g., using UV radiation).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for 5hmC.

-

Wash the membrane and incubate with a secondary antibody conjugated to HRP.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Detect the signal using a chemiluminescence imager. The intensity of the signal is proportional to the amount of 5hmC generated.[21]

Antioxidant Capacity Assays

This assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+.

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

-

Potassium persulfate

-

Trolox (standard)

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

-

Dilute the ABTS•+ solution with PBS to an absorbance of ~0.7 at 734 nm.

-

Add the antioxidant sample or Trolox standard to the ABTS•+ solution.

-

Incubate for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage inhibition of absorbance and compare it to the Trolox standard curve to determine the Trolox Equivalent Antioxidant Capacity (TEAC).[17][22]

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or ethanol

-

Ascorbic acid (standard)

-

Spectrophotometer

Procedure:

-

Prepare a DPPH solution in methanol or ethanol.

-

Add the antioxidant sample or ascorbic acid standard to the DPPH solution.

-

Incubate in the dark for a specific time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Materials:

-

2,2'-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) (radical initiator)

-

Trolox (standard)

-

Phosphate buffer (pH 7.4)

-

Fluorescence microplate reader

Procedure:

-

Add fluorescein and the antioxidant sample or Trolox standard to a microplate well.

-

Incubate at 37°C.

-

Initiate the reaction by adding AAPH.

-

Monitor the decay of fluorescence over time.

-

Calculate the area under the fluorescence decay curve (AUC).

-

Determine the antioxidant capacity by comparing the net AUC of the sample to that of the Trolox standard.[1][23]

Conclusion

This compound is an indispensable molecule with diverse and critical roles in human physiology. Its functions as a cofactor for a multitude of dioxygenase enzymes are essential for the synthesis of collagen, carnitine, and neurotransmitters, as well as for epigenetic regulation. Furthermore, its potent antioxidant activities protect cells from oxidative damage. A thorough understanding of these biochemical pathways is crucial for researchers and drug development professionals seeking to harness the therapeutic potential of this compound in various disease states. This guide provides a foundational overview of these pathways, along with quantitative data and experimental protocols to facilitate further investigation in this important area of research.

References

- 1. benchchem.com [benchchem.com]

- 2. Vitamin C - Wikipedia [en.wikipedia.org]

- 3. Regulation of collagen biosynthesis by ascorbic acid: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9.32 Enzymatic Functions | Nutrition Flexbook [courses.lumenlearning.com]

- 5. Effect of ascorbic acid on prolyl hydroxylase activity, collagen hydroxylation and collagen synthesis in human synovial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound requirement for hydroxylation and secretion of procollagen: relationship to inhibition of collagen synthesis in scurvy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. zen-bio.com [zen-bio.com]

- 8. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 9. TET enzymes - Wikipedia [en.wikipedia.org]

- 10. This compound Induces Ten-Eleven Translocation (Tet) Methylcytosine Dioxygenase-mediated Generation of 5-Hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TET family dioxygenases and the TET activator vitamin C in immune responses and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ascorbic acid requirements for collagen synthesis (proline hydroxylation) during long-term culture of embryonic chick femurs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cooperativity in the dopamine beta-monooxygenase reaction. Evidence for this compound regulation of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of the substrate selectivity and biochemical properties of human and bacterial γ-butyrobetaine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound increases the synthesis of procollagen hydroxyproline by cultured fibroblasts from chick embryo tendons without activation of prolyl hydroxyla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Upregulation of TET activity with ascorbic acid induces epigenetic modulation of lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. scribd.com [scribd.com]

The Role of Ascorbate in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ascorbate, commonly known as vitamin C, has emerged as a critical player in the field of epigenetics, extending its well-established role as an antioxidant and enzyme cofactor. This technical guide provides an in-depth exploration of the mechanisms by which this compound influences epigenetic regulation, primarily through its function as a cofactor for Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases. These enzymes, including the Ten-eleven translocation (TET) family of DNA hydroxylases and the Jumonji C (JmjC) domain-containing histone demethylases, are pivotal in modulating DNA and histone methylation landscapes. Dysregulation of these epigenetic marks is a hallmark of various diseases, including cancer, making the understanding of this compound's role of paramount importance for therapeutic development. This document details the core molecular mechanisms, presents quantitative data on the effects of this compound, provides detailed experimental protocols for key assays, and visualizes the associated signaling pathways and workflows.

Core Mechanisms of this compound-Mediated Epigenetic Regulation

This compound, under physiological pH, exists predominantly as the this compound anion and functions as an essential cofactor for a class of enzymes known as Fe(II) and 2-oxoglutarate-dependent dioxygenases.[1] Its primary role in this context is to maintain the iron atom at the enzyme's active site in its reduced ferrous (Fe²⁺) state, which is essential for catalytic activity.[2] In the absence of this compound, the iron can become oxidized to the ferric (Fe³⁺) state, rendering the enzyme inactive.[2]

Role in DNA Demethylation via TET Enzymes

The TET family of enzymes (TET1, TET2, and TET3) initiates the process of active DNA demethylation by successively oxidizing 5-methylcytosine (B146107) (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[3] These oxidized forms of 5mC are then recognized and excised by the base excision repair (BER) machinery, ultimately leading to the replacement of the methylated cytosine with an unmethylated one.

This compound enhances the activity of TET enzymes by acting as a cofactor, ensuring the continuous regeneration of Fe²⁺ required for the hydroxylation reactions.[4][5] Studies have shown that the addition of this compound to cell cultures leads to a significant and dose-dependent increase in global 5hmC levels.[5][6]

Role in Histone Demethylation via JmjC Domain-Containing Histone Demethylases

Histone methylation is a key post-translational modification that influences chromatin structure and gene expression. The methylation of lysine (B10760008) and arginine residues on histone tails is a dynamic process regulated by histone methyltransferases and demethylases. The JmjC domain-containing histone demethylases (JHDMs) are a large family of enzymes that remove methyl groups from histones and require Fe²⁺ and 2-OG as cofactors.[3]

Similar to its role with TET enzymes, this compound functions as a cofactor for JmjC demethylases, promoting their catalytic activity and thus influencing the histone methylation landscape.[7] This activity is crucial for the regulation of gene expression in various biological processes, including development and disease.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from various studies on the impact of this compound on epigenetic modifications and enzyme activity.

Table 1: Effect of this compound on Global 5-hydroxymethylcytosine (5hmC) Levels

| Cell Type | This compound Concentration | Duration of Treatment | Fold Increase in 5hmC (approx.) | Reference |

| Mouse Embryonic Fibroblasts | 1-1000 µM | 24 hours | Up to 4-fold | [6] |

| Lymphoma Cell Lines | 1 mM | 24 hours | ~1.5 to 2-fold | [7] |

| Renal Cell Carcinoma Cells | 1 mM | 24 hours | ~2 to 3-fold | [8] |

Table 2: Effect of this compound on TET Enzyme Activity in vitro

| TET Enzyme | This compound Concentration | Fold Increase in Activity (approx.) | Reference |

| TET1 | 50-500 µM | Significant enhancement | [9] |

| TET2 | 1 mM | ~1.5 to 2-fold | [7] |

Table 3: Effect of this compound on JmjC Histone Demethylase Activity

| JmjC Enzyme | Substrate | This compound Concentration | Observation | Reference |

| KDM4A | H3K9me3 peptide | 100 µM | Required for optimal in vitro activity | [10][11] |

Signaling Pathways and Experimental Workflows

This compound-Mediated DNA Demethylation Pathway

Caption: this compound facilitates DNA demethylation by acting as a cofactor for TET enzymes.

Experimental Workflow for Quantifying Global 5hmC Levels

Caption: Workflow for quantifying global 5hmC levels using Dot Blot and LC-MS/MS.

Detailed Experimental Protocols

Quantification of Global 5hmC by Dot Blot Analysis

This protocol is adapted from various sources and provides a semi-quantitative method to assess global 5hmC levels.[12][13][14][15]

Materials:

-

Genomic DNA samples

-

0.4 M NaOH, 10 mM EDTA

-

2 M Ammonium (B1175870) acetate (B1210297), pH 7.0

-

Nylon membrane (e.g., Amersham Hybond-N+)

-

UV cross-linker

-

Blocking buffer (5% non-fat milk, 1% BSA in TBST)

-

Primary antibody: anti-5-hydroxymethylcytosine (5hmC) antibody

-

Secondary antibody: HRP-conjugated anti-species IgG

-

Chemiluminescence detection reagent

-

TBST buffer (Tris-buffered saline with 0.1% Tween-20)

Procedure:

-

DNA Denaturation: Dilute 1 µg of genomic DNA in 0.4 M NaOH and 10 mM EDTA. Incubate at 95°C for 10 minutes.

-

Neutralization: Add an equal volume of cold 2 M ammonium acetate (pH 7.0) and place on ice for 5 minutes.

-

Spotting: Spot the denatured DNA onto a nylon membrane. Allow the membrane to air dry completely.

-

Cross-linking: Cross-link the DNA to the membrane using a UV cross-linker.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Primary Antibody Incubation: Incubate the membrane with the anti-5hmC primary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Apply the chemiluminescence detection reagent and image the membrane using a suitable imaging system.

-

Quantification: Quantify the dot intensities using densitometry software.

Quantification of Global 5mC and 5hmC by Mass Spectrometry

This protocol provides a highly accurate and quantitative method for measuring global DNA methylation and hydroxymethylation levels.[1][3][16][17]

Materials:

-

Genomic DNA samples (1 µg)

-

DNA degradation enzymes (nuclease P1, alkaline phosphatase)

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Standards for dC, 5mC, and 5hmC

Procedure:

-

DNA Hydrolysis: Digest 1 µg of genomic DNA to single nucleosides using a cocktail of DNA degradation enzymes according to the manufacturer's instructions.

-

LC Separation: Inject the hydrolyzed DNA sample into the UPLC system. Separate the nucleosides using a suitable column and gradient.

-

MS/MS Detection: Analyze the eluting nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define the specific mass transitions for dC, 5mC, and 5hmC.

-

Quantification: Generate standard curves using known concentrations of dC, 5mC, and 5hmC standards. Calculate the amount of 5mC and 5hmC in the samples by comparing their peak areas to the standard curves. The levels are typically expressed as a percentage of total cytosines or guanosines.

In Vitro JmjC Histone Demethylase Activity Assay

This protocol is for measuring the activity of a purified JmjC histone demethylase in the presence of this compound.[10][11]

Materials:

-

Purified recombinant JmjC histone demethylase (e.g., KDM4A)

-

Methylated histone peptide substrate (e.g., H3K9me3 peptide)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

2-oxoglutarate (2-OG)

-

L-ascorbate

-

Ferrous sulfate (B86663) (FeSO₄) or Ferrous ammonium sulfate

-

Detection reagents (e.g., formaldehyde (B43269) detection kit or antibody-based detection of the demethylated product)

Procedure:

-

Reaction Setup: Prepare the reaction mixture in the assay buffer containing the JmjC enzyme, methylated histone peptide substrate, 2-OG, and Fe²⁺.

-

Initiate Reaction: Initiate the demethylation reaction by adding L-ascorbate to the mixture. Prepare a control reaction without this compound.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

Termination: Stop the reaction (e.g., by adding EDTA or by heat inactivation).

-

Detection: Measure the demethylase activity by detecting the product (formaldehyde or the demethylated peptide).

-

Formaldehyde Detection: Use a commercial formaldehyde detection kit based on a colorimetric or fluorometric readout.

-

Antibody-based Detection: Use an antibody specific to the demethylated histone mark in an ELISA or Western blot format.

-

-

Data Analysis: Compare the activity in the presence and absence of this compound to determine its effect on the JmjC enzyme.

Conclusion and Future Directions

This compound is a key modulator of the epigenome, with profound implications for cellular function and disease. Its role as a cofactor for TET and JmjC enzymes highlights the direct link between metabolism, nutrient availability, and epigenetic regulation. The methodologies detailed in this guide provide a robust framework for researchers to investigate the intricate roles of this compound in health and disease. Future research should focus on elucidating the specific cellular contexts and signaling pathways that govern this compound's epigenetic functions, with the ultimate goal of translating these findings into novel therapeutic strategies for a range of diseases, including cancer and neurodegenerative disorders. The potential for using high-dose this compound as an epigenetic drug warrants further investigation in preclinical and clinical settings.

References

- 1. Quantification of Global DNA Methylation Levels by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromatin Immunoprecipitation Protocol for Histone Modifications and Protein-DNA Binding Analyses in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]

- 5. This compound induces ten-eleven translocation (Tet) methylcytosine dioxygenase-mediated generation of 5-hydroxymethylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Induces Ten-Eleven Translocation (Tet) Methylcytosine Dioxygenase-mediated Generation of 5-Hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Upregulation of TET activity with ascorbic acid induces epigenetic modulation of lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ascorbic acid–induced TET activation mitigates adverse hydroxymethylcytosine loss in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. diagenode.com [diagenode.com]

- 13. raybiotech.com [raybiotech.com]

- 14. researchgate.net [researchgate.net]

- 15. A 5-mC Dot Blot Assay Quantifying the DNA Methylation Level of Chondrocyte Dedifferentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanisms of Ascorbate Transport into Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin C, in its predominant form L-ascorbic acid (ascorbate), is an essential micronutrient for numerous biochemical reactions and a critical antioxidant in cellular defense. Its transport into and out of cells is a tightly regulated process mediated by a specialized set of membrane transport proteins. Understanding these mechanisms is paramount for research in areas ranging from cancer biology and neurochemistry to pharmacology and drug development. This technical guide provides a comprehensive overview of the core mechanisms governing this compound transport, detailing the key players, their kinetics, regulation, and the experimental methodologies used for their characterization.

Core Mechanisms of this compound and Dehydroascorbic Acid Uptake

Cellular acquisition of vitamin C occurs via two primary pathways, each specific to a different redox form of the vitamin: the active transport of reduced this compound and the facilitated diffusion of its oxidized form, dehydroascorbic acid (DHA).

Active Transport of this compound via Sodium-Dependent Vitamin C Transporters (SVCTs)

The primary mechanism for this compound uptake against a concentration gradient is mediated by the Sodium-Dependent Vitamin C Transporters (SVCTs), members of the Solute Carrier family 23 (SLC23). These are surface glycoproteins that actively import this compound into cells.[1][2] This process is an electrogenic co-transport, coupling the influx of one this compound molecule to the transport of two sodium ions down their electrochemical gradient, a gradient maintained by the Na+/K+-ATPase pump.[3] The activity of SVCTs is also dependent on the presence of Ca²⁺ and Mg²⁺ ions.[3]

There are two main isoforms with distinct tissue distributions and kinetic properties:

-

SVCT1 (SLC23A1): Characterized as a high-capacity, low-affinity transporter, SVCT1 is predominantly expressed in epithelial tissues such as the intestine, kidney, and liver.[2][4] Its primary role is in the whole-body homeostasis of vitamin C, mediating its absorption from the diet and reabsorption from the glomerular filtrate.[2] In polarized epithelial cells, such as those of the intestine, SVCT1 is typically located on the apical membrane.[5]

-

SVCT2 (SLC23A2): In contrast to SVCT1, SVCT2 is a high-affinity, low-capacity transporter. It is widely expressed in most tissues, with particularly high levels in metabolically active and specialized cells like neurons, glial cells, and osteoblasts.[2][4][6] SVCT2 is crucial for protecting these cells from oxidative stress by ensuring an adequate intracellular supply of this compound.[2] In polarized intestinal epithelial cells, SVCT2 has been found on the basolateral membrane.[5]

Facilitated Diffusion of Dehydroascorbic Acid via Glucose Transporters (GLUTs)

The oxidized form of vitamin C, dehydroascorbic acid (DHA), is transported into cells via facilitated diffusion through members of the glucose transporter (GLUT) family (Solute Carrier family 2, SLC2). This process does not require energy and relies on the concentration gradient of DHA. Once inside the cell, DHA is rapidly reduced back to this compound, a process known as this compound recycling, which effectively traps the vitamin within the cell and maintains the DHA gradient.[7]

The key GLUT isoforms involved in DHA transport are:

-

GLUT1 and GLUT3: These are the primary and most efficient transporters of DHA.[8]

-

GLUT2 and GLUT8: These transporters also mediate DHA transport, although they are considered to have lower affinity and capacity compared to GLUT1 and GLUT3.[9]

Quantitative Data on this compound and Dehydroascorbic Acid Transporters

The kinetic parameters of these transporters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are crucial for understanding their efficiency and substrate affinity. These values can vary depending on the cell type and experimental conditions.

| Transporter | Substrate | Cell Type/System | Km (µM) | Vmax | Reference(s) |

| SVCT1 | This compound | MDCK-MDR1 cells | 83.2 | 94.2 pmol/min/mg protein | [7] |

| Human Keratinocytes | 75 | 36 nmol/min/well | [10] | ||

| SVCT2 | This compound | MDCK-MDR1 cells | 7.27 | 44.2 pmol/min/mg protein | [7] |

| Cortical Nerve Terminals | 18.31 | 277 nmol/g/30 min | [11] | ||

| Human Keratinocytes | 44 | - | [10] | ||

| Intervertebral Disc Cells | 96 | - | [6] | ||

| GLUT1 | Dehydroascorbic Acid | Xenopus oocytes | 1100 | - | [8] |

| Human Erythrocytes | 1600 | 0.13 mmol/L/min | [3] | ||

| GLUT2 | Dehydroascorbic Acid | Xenopus oocytes | 2330 | 25.9 pmol/min/oocyte | [9] |

| GLUT3 | Dehydroascorbic Acid | Xenopus oocytes | 1700 | - | [8] |

| GLUT8 | Dehydroascorbic Acid | Xenopus oocytes | 3230 | 10.1 pmol/min/oocyte | [9] |

| Tissue/Cell Type | Condition | Intracellular this compound Concentration | Reference(s) |

| Neurons | Normal | 10 mM | [5][7] |

| Hematopoietic Stem Cells | Normal | >10 mM | [5] |

| Adrenal Gland | Normal | High (up to 10 mM) | [3] |

| Liver | Normal | High (up to 10 mM) | [3] |

| Erythrocytes | Normal | 0 (maintains plasma concentration) | [7] |

| Cancer Cell Lines (various) | In vitro | EC50 values <4 mM for pharmacologic this compound | [4] |

| Human Endometrial Tumors | Low this compound | Lower this compound levels associated with higher HIF1α expression and malignancy | [1] |

| Human Colon Tumors | Low this compound | Lower this compound levels associated with shorter recurrence-free survival | [1] |

| Tumor Tissue (general) | - | This compound accumulation decreases with increasing tumor grade | [5] |

| Normal Tissue (adjacent to tumor) | - | Higher this compound levels compared to corresponding tumors | [5] |

Regulation of this compound Transport

The activity and expression of this compound transporters are dynamically regulated by various signaling pathways to meet the cell's metabolic demands and respond to environmental cues.

Regulation by Protein Kinase C (PKC)

Protein Kinase C (PKC) plays a significant role in the post-translational regulation of SVCTs. Activation of PKC has been shown to modulate this compound uptake.[12] While the precise mechanisms are still under investigation, it is known that several PKC isoforms can be activated downstream of Gq-protein coupled receptor signaling.[13] The consensus sequences for PKC phosphorylation are present in SVCT2, suggesting a direct regulatory mechanism.[8]

References

- 1. Frontiers | Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment [frontiersin.org]

- 2. SVCT1 and SVCT2: key proteins for vitamin C uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The SLC23 family of this compound transporters: ensuring that you get and keep your daily dose of vitamin C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Restoring physiological levels of this compound slows tumor growth and moderates HIF-1 pathway activity in Gulo−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium-coupled vitamin C transporter (SVCT2): expression, function, and regulation in intervertebral disc cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Intracellular calcium changes trigger connexin 32 hemichannel opening | The EMBO Journal [link.springer.com]

- 11. Frontiers | Spatio-Temporal Regulation of PKC Isoforms Imparts Signaling Specificity [frontiersin.org]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. Isoform-specific dynamic translocation of PKC by α1-adrenoceptor stimulation in live cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake of Ascorbate versus Dehydroascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin C, an essential micronutrient for numerous biological functions, exists in two primary forms: the reduced form, ascorbic acid (ascorbate), and the oxidized form, dehydroascorbic acid (DHA). Cellular acquisition of this vital antioxidant is a tightly regulated process mediated by distinct transport systems for each form. This technical guide provides a comprehensive overview of the cellular uptake mechanisms for this compound and DHA, detailing the transporters involved, their kinetic properties, and the experimental methodologies used to study these processes. Furthermore, this guide elucidates the signaling pathways that regulate the expression and activity of these transporters, offering insights for researchers and professionals in drug development and related fields.

Introduction

The differential uptake of this compound and its oxidized counterpart, dehydroascorbic acid, is a critical aspect of cellular vitamin C homeostasis. While this compound is the biologically active form, the ability of cells to take up DHA and subsequently reduce it intracellularly provides a vital recycling mechanism. Understanding the nuances of these two uptake pathways is paramount for research into the roles of vitamin C in health and disease, as well as for the development of therapeutic strategies that leverage or modulate vitamin C transport.

This guide will delve into the core mechanisms of this compound and DHA transport, present quantitative data for comparative analysis, provide detailed experimental protocols for studying these processes, and visualize the key pathways and workflows.

Cellular Uptake Mechanisms

The cellular uptake of vitamin C is primarily mediated by two distinct families of transporter proteins: the Sodium-dependent Vitamin C Transporters (SVCTs) for this compound and the facilitated Glucose Transporters (GLUTs) for dehydroascorbic acid.[1]

This compound Uptake via Sodium-Dependent Vitamin C Transporters (SVCTs)

The transport of the reduced form of vitamin C, this compound, into cells is an active process mediated by two isoforms of the SVCT family, SVCT1 and SVCT2.[2] This transport is sodium-dependent, meaning it relies on the electrochemical gradient of sodium ions across the plasma membrane.[2]

-

SVCT1: Primarily found in epithelial tissues such as the small intestine and kidneys, SVCT1 is a high-capacity, low-affinity transporter responsible for the whole-body homeostasis of vitamin C through intestinal absorption and renal reabsorption.[2]

-

SVCT2: This high-affinity, low-capacity transporter is widely distributed in most tissues, including metabolically active cells and the brain.[2] SVCT2 plays a crucial role in protecting these cells from oxidative stress by ensuring an adequate supply of this compound.[2]

The uptake of this compound via SVCTs is a saturable process that can be characterized by Michaelis-Menten kinetics.

Dehydroascorbic Acid Uptake via Glucose Transporters (GLUTs)

Dehydroascorbic acid, the oxidized form of vitamin C, structurally resembles glucose and is transported into cells via the family of facilitated glucose transporters (GLUTs).[1] This process is sodium-independent and occurs through facilitated diffusion down a concentration gradient. Several GLUT isoforms have been identified to transport DHA, including:

-

GLUT1: Ubiquitously expressed and a primary transporter of glucose in many cell types, including red blood cells and the brain.

-

GLUT3: Predominantly found in neurons and other tissues with high glucose demand.[1]

-

GLUT4: The insulin-responsive glucose transporter, primarily expressed in adipose tissue and striated muscle.

Once inside the cell, DHA is rapidly reduced back to this compound by enzymes such as dehydrothis compound reductase, utilizing reducing equivalents from glutathione (B108866) or NADPH. This intracellular reduction traps vitamin C within the cell and helps maintain the concentration gradient for further DHA uptake.

Quantitative Data on Transporter Kinetics

The efficiency of this compound and dehydroascorbic acid transport can be quantified by their kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value represents the substrate concentration at which the transport rate is half of Vmax and is an inverse measure of the transporter's affinity for its substrate. Vmax represents the maximum rate of transport when the transporter is saturated with the substrate.

| Transporter | Substrate | Cell Type | Km (µM) | Vmax (pmol/106 cells/min) | Reference |

| SVCTs | This compound | Human lymphoblasts | 23.5 ± 6 | 22.5 ± 2.3 | [3] |

| GLUTs | Dehydroascorbic Acid | Human lymphoblasts | 104 ± 84 | 483.3 ± 96.7 | [3] |

Note: The Vmax value for human lymphoblasts was converted from nmol/h per 106 cells to pmol/min per 106 cells for consistency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake of this compound and dehydroascorbic acid.

Measurement of this compound and Dehydroascorbic Acid Uptake Using Radiolabeled Substrates

This protocol describes a common method for quantifying the uptake of this compound and DHA using their radiolabeled forms (e.g., 14C-ascorbic acid or 14C-dehydroascorbic acid).

Materials:

-

Cell culture of interest

-

Radiolabeled substrate (e.g., L-[14C]ascorbic acid)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Stop solution (e.g., ice-cold phosphate-buffered saline, PBS)

-

Scintillation counter

-

96-well cell culture plates

-

Filter paper and vacuum filtration manifold

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

-

Preparation of Uptake Solution: Prepare the uptake buffer containing the desired concentration of radiolabeled substrate. For competition or inhibition studies, include the respective unlabeled substrate or inhibitor in the uptake buffer.

-

Uptake Assay: a. Aspirate the culture medium from the wells. b. Wash the cells once with pre-warmed uptake buffer (without the radiolabeled substrate). c. Add the uptake solution containing the radiolabeled substrate to each well to initiate the uptake. d. Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 10, 15, 30 minutes).

-

Termination of Uptake: a. To stop the uptake, rapidly aspirate the uptake solution. b. Immediately wash the cells three times with ice-cold stop solution (PBS) to remove any extracellular radiolabeled substrate.

-

Cell Lysis and Scintillation Counting: a. Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH). b. Transfer the cell lysate to a scintillation vial. c. Add scintillation cocktail to each vial. d. Measure the radioactivity in a scintillation counter.

-

Data Analysis: a. Determine the protein concentration of the cell lysate in parallel wells to normalize the uptake data. b. Calculate the rate of uptake (e.g., in pmol/mg protein/min). c. For kinetic analysis, perform the assay at various substrate concentrations and use non-linear regression to fit the data to the Michaelis-Menten equation to determine Km and Vmax.[4][5]

Quantification of Intracellular this compound and Dehydroascorbic Acid by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive and specific method for quantifying the intracellular concentrations of both this compound and DHA.[6][7]

Materials:

-

Cell culture of interest

-

Metaphosphoric acid (MPA) solution (e.g., 10% w/v) for extraction

-

Dithiothreitol (DTT) for DHA reduction

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or electrochemical)

-

Ascorbic acid and dehydroascorbic acid standards

Procedure:

-

Cell Harvesting and Lysis: a. After the desired experimental treatment, wash the cells with ice-cold PBS. b. Scrape the cells in ice-cold MPA solution to precipitate proteins and stabilize this compound. c. Homogenize or sonicate the cell suspension on ice. d. Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the protein precipitate. e. Collect the supernatant for analysis.

-

Measurement of Total Vitamin C (this compound + DHA): a. Take an aliquot of the supernatant and treat it with DTT to reduce all DHA to this compound. b. Inject the DTT-treated sample into the HPLC system.

-

Measurement of this compound: a. Take another aliquot of the supernatant (without DTT treatment). b. Inject the untreated sample into the HPLC system.

-

HPLC Analysis: a. Separate the compounds using an appropriate mobile phase and column. b. Detect this compound using a UV detector (e.g., at 254 nm) or an electrochemical detector for higher sensitivity.

-

Data Analysis: a. Generate a standard curve using known concentrations of ascorbic acid. b. Quantify the amount of this compound in both the DTT-treated and untreated samples by comparing their peak areas to the standard curve. c. The concentration of DHA is calculated by subtracting the this compound concentration in the untreated sample from the total vitamin C concentration in the DTT-treated sample.[8][9]

siRNA-mediated Knockdown of Transporter Expression

To confirm the role of a specific transporter (e.g., SVCT2 or a particular GLUT isoform) in the uptake of this compound or DHA, small interfering RNA (siRNA) can be used to silence the expression of the corresponding gene.[10]

Materials:

-

Cell line of interest

-

siRNA targeting the transporter of interest (and a non-targeting control siRNA)

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM or other serum-free medium

-

Antibiotic-free cell culture medium

Procedure:

-

Cell Seeding: The day before transfection, seed the cells in a culture plate so that they will be 60-80% confluent at the time of transfection.[11]

-

Preparation of siRNA-Lipid Complex: a. In separate tubes, dilute the siRNA and the transfection reagent in serum-free medium (e.g., Opti-MEM).[12] b. Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.[12]

-

Transfection: a. Aspirate the culture medium from the cells and wash with serum-free medium. b. Add the siRNA-lipid complex mixture to the cells. c. Incubate the cells with the transfection complex for 4-6 hours at 37°C.[11] d. After the incubation, add antibiotic-free normal growth medium and continue to culture the cells for 24-72 hours.

-

Validation of Knockdown: a. After the incubation period, harvest the cells. b. Assess the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.

-

Functional Assay: a. Perform the this compound or DHA uptake assay (as described in Protocol 4.1) on the cells with the knocked-down transporter expression and compare the uptake rates to cells treated with the non-targeting control siRNA.

Signaling Pathways and Regulation of Transporter Expression

The expression and activity of SVCT and GLUT transporters are regulated by various signaling pathways, ensuring that cellular vitamin C levels are maintained in response to different physiological cues.

Regulation of SVCT Expression

The expression of SVCT1 and SVCT2 is known to be regulated by several transcription factors and signaling pathways. For instance, the transcription factor NF-κB has been shown to regulate the expression of SVCTs.[13] Additionally, factors such as p53 can suppress SVCT expression.[13] In some cellular contexts, the nitric oxide (NO) signaling pathway, involving cGMP and PKG, can modulate SVCT2 expression through the regulation of NF-κB.[13]

Regulation of GLUT Expression

The expression of GLUTs, which are responsible for DHA uptake, is also tightly regulated. For example, the expression of GLUT1 and GLUT3 can be influenced by glucose availability.[1][3] High glucose levels have been shown to modulate the transcription of these transporter genes.[1][3] The expression of the insulin-sensitive GLUT4 transporter is regulated by a complex interplay of transcription factors in muscle and adipose tissue.[14] Post-transcriptional regulation of GLUT1 expression can also occur through the binding of proteins to AU-rich elements in the 3' untranslated region (3'UTR) of the mRNA.[15]

Visualizations

Signaling Pathways

Caption: Signaling pathway for the regulation of SVCT2 expression by nitric oxide.

Caption: Simplified signaling pathway for the regulation of GLUT1/3 expression by glucose.

Experimental Workflows

Caption: Experimental workflow for the radiolabeled this compound/DHA uptake assay.

Caption: Experimental workflow for siRNA-mediated transporter knockdown and functional analysis.

Conclusion

The cellular uptake of this compound and dehydroascorbic acid are two distinct yet interconnected processes that are fundamental to maintaining cellular vitamin C levels. The active transport of this compound by SVCTs and the facilitated diffusion of DHA by GLUTs provide cells with a robust system for acquiring this essential antioxidant. The regulation of these transport systems by various signaling pathways allows for dynamic control of vitamin C homeostasis in response to changing physiological demands. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals seeking to investigate the intricate mechanisms of vitamin C transport and its implications for human health and disease. A thorough understanding of these processes is crucial for developing novel therapeutic strategies that target or utilize these transport pathways for improved drug delivery and disease management.

References

- 1. Regulation of glucose transporters (GLUT-1 and GLUT-3) in human retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ADD YOUR PAGE TITLE [employees.csbsju.edu]

- 5. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 6. Easy-to-Use HPLC Method to Measure Intracellular Ascorbic Acid Levels in Human Peripheral Blood Mononuclear Cells and in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utm.mx [utm.mx]

- 8. KoreaMed Synapse [synapse.koreamed.org]

- 9. Measurement of ascorbic acid and dehydroascorbic acid in gastric juice by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Post-transcriptional regulation of glucose transporter-1 by an AU-rich element in the 3'UTR and by hnRNP A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Ascorbate's Protective Function Against Glutamate-Induced Neurotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system (CNS), is essential for synaptic plasticity, learning, and memory. However, excessive glutamate can lead to excitotoxicity, a pathological process that triggers neuronal damage and death.[1] This phenomenon is a key contributor to the neuronal loss observed in various neurodegenerative diseases and acute brain injuries. Ascorbate (Vitamin C), a potent antioxidant highly concentrated in the brain, has demonstrated significant neuroprotective effects against glutamate-induced toxicity.[2][3] This technical guide provides an in-depth overview of the mechanisms underlying this compound's protective role, detailed experimental protocols for investigation, and a summary of quantitative data from key studies.

Core Mechanisms of this compound-Mediated Neuroprotection

This compound employs a multi-faceted approach to counteract glutamate excitotoxicity, primarily by mitigating oxidative stress, modulating glutamate receptor activity, and influencing glutamate transport.

1. Antioxidant Action and Attenuation of Oxidative Stress:

Glutamate-induced excitotoxicity is intrinsically linked to a surge in intracellular reactive oxygen species (ROS).[4][5] The overactivation of glutamate receptors, particularly N-methyl-D-aspartate receptors (NMDARs), leads to a massive influx of Ca²⁺ ions. This calcium overload disrupts mitochondrial function, leading to the generation of superoxide (B77818) radicals and other ROS. This compound, a powerful reducing agent, directly scavenges these harmful free radicals, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA.[6] Studies have shown that this compound can prevent the pro-oxidant effects associated with prolonged glutamate exposure.[2]

2. Modulation of Glutamate Receptors:

This compound can directly interact with and modulate the function of glutamate receptors, particularly the NMDA receptor. Research indicates that this compound can inhibit the binding of glutamate to NMDA receptors, functioning as a receptor antagonist.[7][8] This inhibitory action helps to reduce the excessive Ca²⁺ influx that initiates the excitotoxic cascade. Furthermore, this compound has been shown to decrease the cell membrane content of NMDA receptor subunits, further dampening the cellular response to excessive glutamate.[9]

3. Influence on Glutamate Transport:

This compound also plays a role in regulating extracellular glutamate levels by modulating glutamate transporters. Some studies suggest that this compound can inhibit glutamate uptake, which may seem counterintuitive.[9][10] However, this action is complex and may be part of a feedback mechanism. Conversely, there is a glutamate-ascorbate heteroexchange mechanism where the uptake of extracellular glutamate by astrocytes can trigger the release of this compound.[3] This released this compound can then exert its neuroprotective effects in the extracellular space.

Signaling Pathways

The neuroprotective effects of this compound against glutamate toxicity involve the modulation of several key signaling pathways. The following diagrams illustrate these intricate relationships.

Caption: Glutamate-Induced Excitotoxicity Signaling Pathway.

Caption: this compound's Protective Mechanisms Against Glutamate Toxicity.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the neuroprotective effects of this compound against glutamate-induced toxicity.

Table 1: Effect of this compound on Neuronal Viability in the Presence of Glutamate

| Cell Type | Glutamate Concentration | This compound Concentration | % Increase in Cell Viability | Reference |

| Human Dopaminergic Neurons (differentiated SH-SY5Y) | Dose-dependent | Physiological levels | Significant protection | [2] |

| Rat Cerebral Cortical Neurons | 50 µM | Not specified | Markedly reduced cell death | [7][11] |

| Postnatal Day 7 Rat Hippocampus | 5 and 10 mg/kg (in vivo) | 250 mg/kg (in vivo) | Attenuated neuronal cell death | [12][13] |

| Cultured Cortical Neuronal Cells | 5.8 µM | Not specified | Inhibition of decreased viability | [14] |

Table 2: Effect of this compound on Markers of Oxidative Stress and Apoptosis Induced by Glutamate

| Cell Type/Model | Glutamate Concentration | This compound Concentration | Measured Parameter | Observed Effect | Reference |

| Human Dopaminergic Neurons | Dose-dependent | Physiological levels | Oxidative Stress | Inhibition | [2] |

| Postnatal Day 7 Rat Hippocampus | 5 and 10 mg/kg | 250 mg/kg | Bax/Bcl-2 ratio, cytochrome-c release, caspase-3 activation | Reversed glutamate-induced changes | [12][13] |

| Cultured Forebrain Neurons | 100 µM | Not specified | ROS production | Not directly tested with this compound in this study, but established the link between glutamate and ROS | [5] |

| Neural Cell Lines | 5 µM - 70 mM | Not specified | ROS production | Glutamate induced significant ROS production | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess this compound's neuroprotective effects against glutamate toxicity.

1. Cell Culture and Treatment

-

Cell Lines: Primary cortical neurons, SH-SY5Y human neuroblastoma cells, or other neuronal cell lines are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified 5% CO₂ atmosphere. For primary neurons, serum-free media with appropriate supplements are often used.

-

Treatment: Cells are seeded in multi-well plates. After reaching the desired confluency, the culture medium is replaced with a medium containing various concentrations of glutamate, with or without pre-incubation or co-incubation with this compound.

2. Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

-

Procedure:

-

After treatment with glutamate and/or this compound, add MTT solution (typically 0.5 mg/mL final concentration) to each well.

-

Incubate the plates for 2-4 hours at 37°C to allow formazan crystal formation.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.[15][16]

-

3. Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Principle: DCFH-DA is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Procedure:

-

Following treatment, wash the cells with a suitable buffer (e.g., PBS).

-

Load the cells with DCFH-DA (typically 5-10 µM) for 30-60 minutes at 37°C in the dark.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[4][5]

-

4. Assessment of Mitochondrial Membrane Potential (ΔΨm)

Mitochondrial dysfunction is a key event in glutamate excitotoxicity. The mitochondrial membrane potential can be assessed using cationic fluorescent dyes such as Rhodamine 123 or JC-1.

-

Principle: These dyes accumulate in the mitochondria of healthy cells in a potential-dependent manner. A decrease in ΔΨm results in a loss of dye from the mitochondria and a corresponding change in fluorescence.

-

Procedure (using Rhodamine 123):

-

After treatment, load the cells with Rhodamine 123 (typically 1-10 µM) for 15-30 minutes at 37°C.

-

Wash the cells to remove the non-accumulated dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader or microscope (excitation ~507 nm, emission ~529 nm). A decrease in fluorescence indicates mitochondrial depolarization.[1][17]

-

5. Immunocytochemistry for Apoptotic Markers

Immunocytochemistry can be used to visualize the expression and localization of proteins involved in the apoptotic pathway, such as cleaved caspase-3.

-

Procedure:

-

Grow and treat cells on coverslips.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent like Triton X-100.

-

Block non-specific binding sites with a blocking solution (e.g., goat serum).

-

Incubate with a primary antibody specific for an apoptotic marker (e.g., anti-cleaved caspase-3).

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[7][18][19][20]

-

6. Western Blotting for Signaling Proteins

Western blotting allows for the quantification of changes in the expression levels of key proteins in signaling pathways.

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., Bax, Bcl-2, phosphorylated kinases).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[21]

-

Conclusion

This compound demonstrates a robust and multi-pronged protective effect against glutamate-induced neurotoxicity. Its ability to scavenge reactive oxygen species, modulate glutamate receptor activity, and influence glutamate transport makes it a significant molecule in the defense against excitotoxic neuronal damage. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the context of neurodegenerative diseases and other conditions associated with glutamate excitotoxicity. Further research is warranted to fully elucidate the intricate signaling pathways involved and to optimize the therapeutic application of this compound for neuroprotection.

References

- 1. Assessment of mitochondrial membrane potential as an indicator of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound prevents cell death from prolonged exposure to glutamate in an in vitro model of human dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Attenuated glutamate induced ROS production by antioxidative compounds in neural cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate induces the production of reactive oxygen species in cultured forebrain neurons following NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. health.uconn.edu [health.uconn.edu]

- 8. Regulation of the NMDA receptor by redox phenomena: inhibitory role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Vitamin C modulates glutamate transport and NMDA receptor function in the retina [pubmed.ncbi.nlm.nih.gov]

- 11. Ascorbic acid protects neurons from injury induced by glutamate and NMDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Vitamin C neuroprotection against dose-dependent glutamate-induced neurodegeneration in the postnatal brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Low concentrations of glutamate induce apoptosis in cultured neurons: implications for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Mitochondrial Membrane Potential and Glutamate Excitotoxicity in Cultured Cerebellar Granule Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunocytochemistry protocol | Abcam [abcam.com]

- 19. bit.bio [bit.bio]

- 20. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 21. asu.elsevierpure.com [asu.elsevierpure.com]

The Antioxidant Properties of Ascorbate in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbic acid, or vitamin C, is a vital water-soluble antioxidant in biological systems. Its multifaceted role in protecting cells from oxidative damage is central to numerous physiological processes. This technical guide provides a comprehensive overview of the core antioxidant properties of ascorbate, detailing its mechanisms of action, quantitative antioxidant capacity, and its interplay with other cellular antioxidants. Detailed experimental protocols for assessing this compound's antioxidant activity are provided, alongside visual representations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is an essential nutrient for humans, acting as a potent antioxidant and a cofactor for a variety of enzymatic reactions.[1] Its ability to donate electrons makes it a highly effective scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress and protecting vital biomolecules from damage.[2] This guide delves into the fundamental antioxidant mechanisms of this compound, its synergistic relationship with other antioxidants, and its paradoxical pro-oxidant activities.

Mechanisms of Antioxidant Action

This compound's antioxidant properties are primarily attributed to its ability to donate electrons, neutralizing a wide array of free radicals.[2]

2.1. Direct Radical Scavenging

This compound directly scavenges various ROS and RNS, including the superoxide (B77818) radical (O₂⁻), hydroxyl radical (•OH), peroxyl radicals (ROO•), and singlet oxygen ('O₂).[3][4][5] This process involves the donation of a hydrogen atom or an electron, converting the reactive species into a less harmful molecule. In doing so, this compound is oxidized to the ascorbyl radical, a relatively stable and less reactive species.[6]

2.2. Regeneration of Other Antioxidants

A critical function of this compound is its role in regenerating other antioxidants, most notably α-tocopherol (vitamin E).[7] Vitamin E is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. When vitamin E neutralizes a lipid peroxyl radical, it is converted into the tocopheroxyl radical. This compound, located at the membrane-cytosol interface, can donate an electron to the tocopheroxyl radical, thereby regenerating the active form of vitamin E.[8][9]

2.3. Pro-oxidant Activity

In the presence of free transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), this compound can exhibit pro-oxidant properties.[10] By reducing these metal ions (e.g., reducing Fe³⁺ to Fe²⁺), this compound can promote the Fenton reaction, which generates highly reactive hydroxyl radicals.[10] This pro-oxidant activity is concentration-dependent and is generally observed at pharmacological, rather than physiological, concentrations of this compound.[10]

Quantitative Data on Antioxidant Properties

The antioxidant efficacy of this compound has been quantified through various methods. The following tables summarize key quantitative data for easy comparison.

Table 1: Reaction Rate Constants of this compound with Reactive Oxygen and Nitrogen Species

| Reactive Species | Reaction Rate Constant (M⁻¹s⁻¹) | Reference(s) |